

# Solubility Profile of Buturon: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Buturon

Cat. No.: B166553

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This technical guide provides a comprehensive overview of the solubility of **Buturon** in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

## Quantitative Solubility of Buturon

The solubility of **Buturon**, a phenylurea herbicide, varies significantly across different solvents, a critical factor for its formulation, application, and environmental fate. The following table summarizes the available quantitative solubility data for **Buturon** in water and several organic solvents.

Solvent	Solubility	Temperature (°C)
Water	30 mg/L	20
Acetone	279 g/L	Not Specified
Methanol	128 g/L	Not Specified
Benzene	9.8 g/L	Not Specified
Ethanol	Soluble <sup>1</sup>	Not Specified
Dichloromethane	Soluble <sup>1</sup>	Not Specified
Ethyl Acetate	Soluble <sup>1</sup>	Not Specified

<sup>1</sup>Qualitative data indicates solubility, but specific quantitative values are not readily available in the cited literature. Phenylurea herbicides as a class are generally soluble in these solvents.

## Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining the water solubility of substances and is recommended by the Organization for Economic Co-operation and Development (OECD) under Test Guideline 105.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This protocol can be adapted for use with organic solvents.

### Principle of the Method

An excess amount of the test substance, **Buturon**, is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of **Buturon** in the resulting saturated solution is then determined by a suitable analytical method.

### Materials and Apparatus

- Test Substance: **Buturon**, of known purity.
- Solvents: Distilled or deionized water, and high-purity organic solvents.

- Glassware: Volumetric flasks, centrifuge tubes with stoppers, and a thermostatically controlled shaker or water bath.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a similar sensitive analytical instrument for concentration measurement.
- Filtration: Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or other suitable material compatible with the solvent).
- Centrifuge: Capable of maintaining a constant temperature.

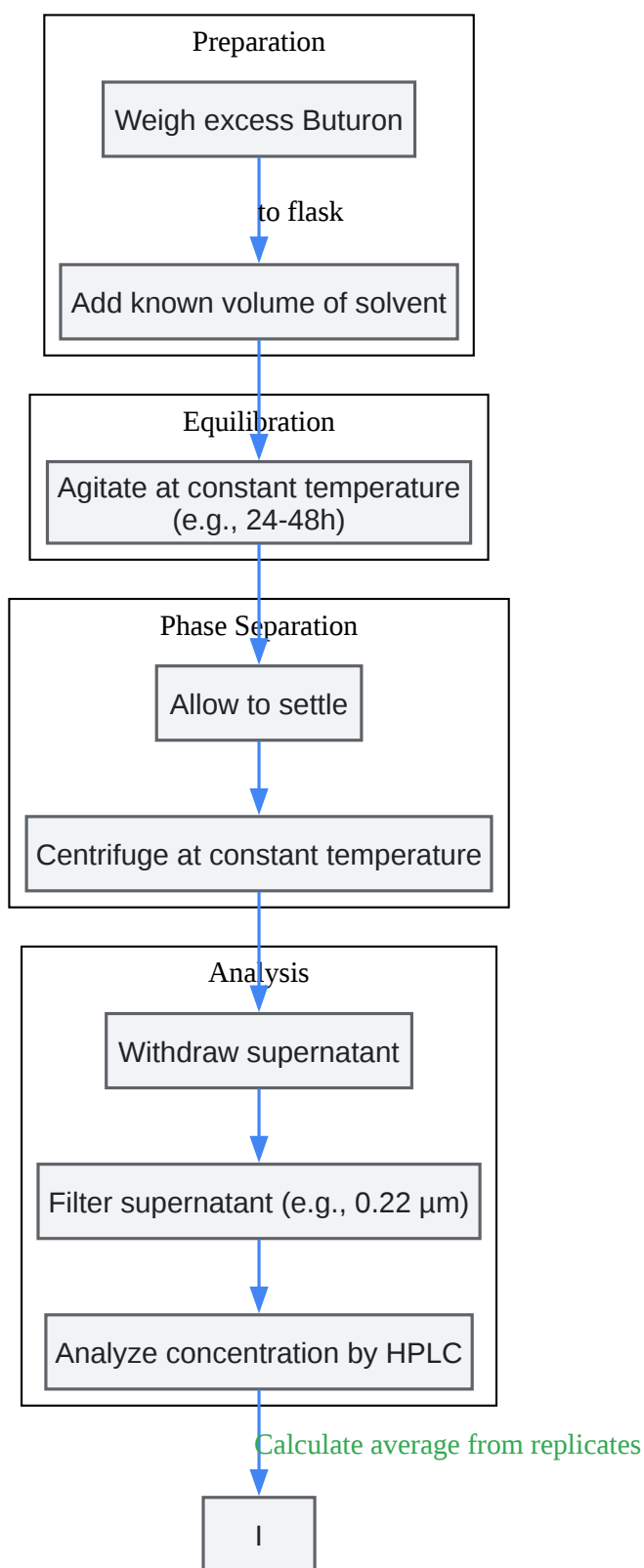
## Experimental Procedure

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of **Buturon** in the chosen solvent. This helps in determining the appropriate amount of substance to use in the definitive test to ensure an excess of solid remains.
- Sample Preparation: An amount of **Buturon** in excess of its estimated solubility is weighed and added to a series of flasks. A known volume of the solvent is then added to each flask.
- Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath. The temperature should be maintained at the desired level (e.g.,  $20 \pm 0.5$  °C). The flasks are agitated for a period sufficient to reach equilibrium. This can range from 24 to 48 hours, and the equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of **Buturon** in the solution remains constant.
- Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow the undissolved **Buturon** to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at the same temperature.
- Sample Analysis: A sample of the clear supernatant is carefully withdrawn. To remove any remaining solid particles, the sample is filtered through a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the analyte. The concentration of **Buturon** in the filtrate is then determined using a validated analytical method, such as HPLC.

- Data Analysis: The solubility is reported as the average of at least three replicate determinations.

## Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of **Buturon**.



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Shake-Flask Solubility Determination Workflow.

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